molecular formula C20H28FN5O B5547552 N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea

N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea

Cat. No.: B5547552
M. Wt: 373.5 g/mol
InChI Key: BGOWDTBYFYHKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea is a useful research compound. Its molecular formula is C20H28FN5O and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.22778870 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

Recent studies have focused on the synthesis of conformationally rigid analogs, including phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, and their antiproliferative activities against various cancer cell lines. These compounds have shown competitive activities against reference standards like sorafenib. Among these, specific derivatives exhibited potent activities as Raf kinase inhibitors and mild inhibitors of PI3Kα, suggesting potential applications in cancer treatment (Kim et al., 2011).

Heterocyclic Chemistry and Potential Antitumor Agents

The synthesis and characterization of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives have been reported. These compounds are part of a broader exploration into tricyclic heteroaromatic systems with potential antitumor applications. The preparation and structural assignment of these compounds highlight the ongoing interest in developing novel therapeutic agents (Palazzino et al., 1989).

Novel Scaffolds for Drug Discovery

Researchers have been designing and synthesizing novel tricyclic scaffolds that incorporate a fusion of substituted pyranose rings with seven-membered rings of benzodiazepinones and related heterocycles. These efforts aim to generate new compounds for drug discovery, emphasizing the versatility of these frameworks in medicinal chemistry (Abrous et al., 2001).

Annulation Techniques in Organic Synthesis

Advancements in organic synthesis have facilitated the annulation of benzazepinone nuclei with various heterocyclic rings. This includes the development of single-step approaches to incorporate pyrazole, isoxazole, and pyrimidine rings, demonstrating the methodological innovations in creating complex heterocyclic structures (Anand et al., 2014).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN5O/c1-15(2)13-25-7-4-8-26-19(14-25)10-18(24-26)12-23-20(27)22-11-16-5-3-6-17(21)9-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWDTBYFYHKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)NCC3=CC(=CC=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.